(2-Hydroxyethyl)triphenylphosphonium bromide
Overview
Description
(2-Hydroxyethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula HOCH2CH2P(C6H5)3Br. It is commonly used in organic synthesis and biochemical research due to its unique properties and reactivity .
Scientific Research Applications
(2-Hydroxyethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Safety and Hazards
This compound is classified as hazardous under the Hazardous Products Regulations . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be involved in the olefination of activated imines .
Mode of Action
It is known to act as a reactant in the olefination of activated imines . Olefination is a process that involves the formation of a carbon-carbon double bond (C=C), which is a crucial step in many organic synthesis reactions.
Biochemical Pathways
Given its role in olefination, it can be inferred that it may influence pathways involving the formation of carbon-carbon double bonds .
Result of Action
Its role in the olefination of activated imines suggests that it may contribute to the formation of carbon-carbon double bonds, which are crucial in many organic compounds .
Action Environment
It is known to be a solid at room temperature and has a melting point of 217-219 °c . It is also known to be hygroscopic, indicating that it absorbs moisture from the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with 2-bromoethanol. The reaction involves the nucleophilic substitution of the bromine atom by the triphenylphosphine group, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction leads to phosphine derivatives .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Hydroxyethyl)triphenylphosphonium bromide include:
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
- (3-Carboxypropyl)triphenylphosphonium bromide
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and the presence of the hydroxyl group, which allows for unique substitution reactions and applications in various fields .
Properties
IUPAC Name |
2-hydroxyethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJOQNHOOVSESC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369937 | |
Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7237-34-5 | |
Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Hydroxyethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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